

Molecular structure of 4-Bromo-2,3-Dichlorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2,3-Dichlorophenol**

Cat. No.: **B181490**

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **4-Bromo-2,3-Dichlorophenol**

Authored by a Senior Application Scientist

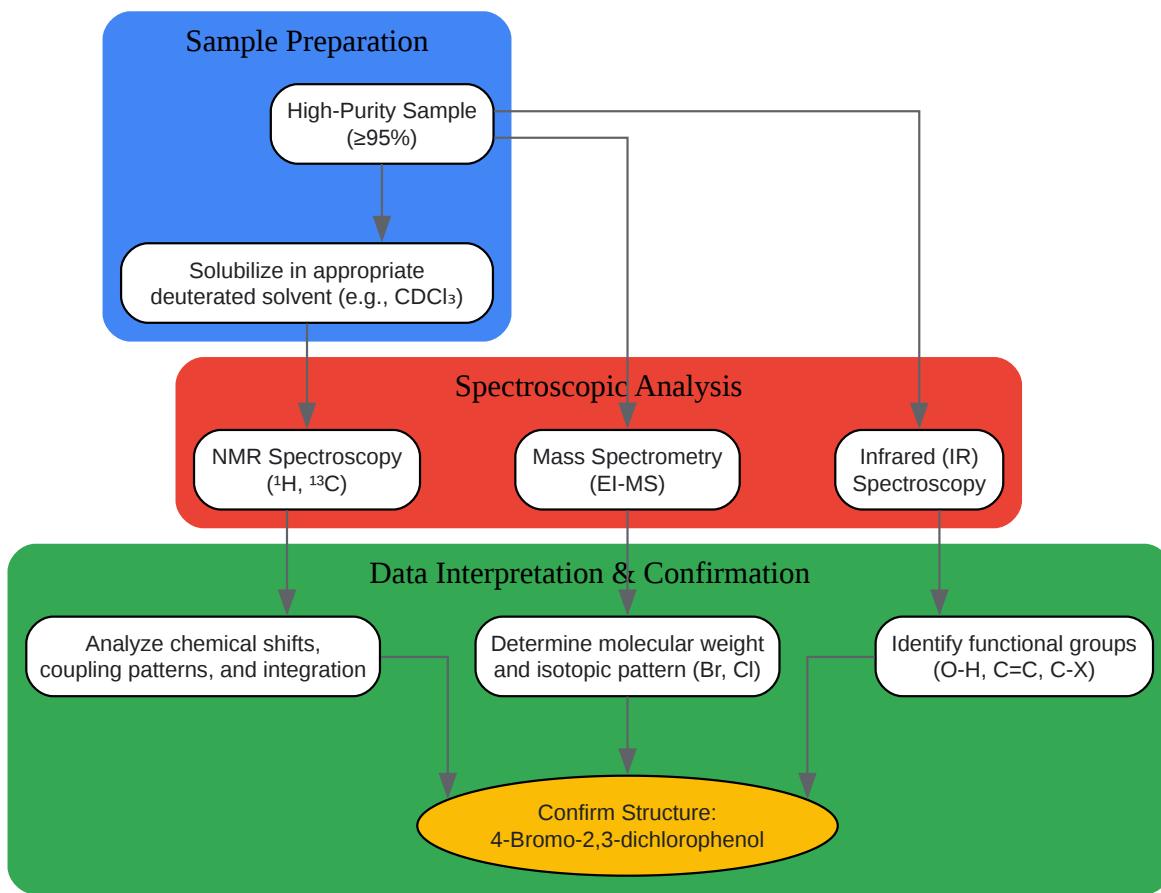
This guide provides a comprehensive examination of the molecular structure, properties, and analytical characterization of **4-Bromo-2,3-dichlorophenol**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical applications, offering insights into the causality behind experimental choices and ensuring a self-validating approach to its scientific protocols.

Introduction: The Significance of a Halogenated Phenol

4-Bromo-2,3-dichlorophenol is a halogenated aromatic compound characterized by a phenol ring substituted with one bromine and two chlorine atoms.^[1] This specific arrangement of halogens imparts unique chemical reactivity and biological activity, making it a valuable intermediate in various synthetic processes. Its structure is the foundation for its utility in diverse fields, including the development of pharmaceuticals, agrochemicals, and antimicrobial agents.^{[1][2]} The presence of multiple halogen atoms allows for regioselective modifications, providing a versatile scaffold for medicinal chemists to explore structure-activity relationships (SAR) in drug design. Its applications also extend to its use as a disinfectant and in the synthesis of dyes and pigments.^{[1][2]}

Physicochemical and Structural Properties

A precise understanding of the physical and chemical properties of **4-Bromo-2,3-dichlorophenol** is paramount for its handling, application, and synthesis. These properties are summarized below.


Property	Value	Source
CAS Number	1940-44-9	[2] [3]
Molecular Formula	C ₆ H ₃ BrCl ₂ O	[1] [2] [3]
Molecular Weight	241.9 g/mol	[1] [2] [3]
Appearance	White crystalline powder	[2]
Melting Point	53-54 °C	[1]
Boiling Point	277.3±35.0 °C (Predicted)	[1]
Density	1.890±0.06 g/cm ³ (Predicted)	[1]
pKa	6.98±0.23 (Predicted)	[1]
IUPAC Name	4-bromo-2,3-dichlorophenol	[3]
SMILES	C1=CC(=C(C(=C1O)Cl)Cl)Br	[3]
InChI	InChI=1S/C6H3BrCl2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H	[3]
InChIKey	UQNKSTVBQXFSDQ-UHFFFAOYSA-N	[3]

Elucidation of the Molecular Structure: A Multi-Technique Approach

Confirming the molecular structure of **4-Bromo-2,3-dichlorophenol** requires a synergistic application of various analytical techniques, primarily spectroscopic methods.[\[4\]](#)[\[5\]](#)[\[6\]](#) Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Conceptual Experimental Workflow: Structural Characterization

The logical flow for determining and confirming the structure follows a well-defined path from sample preparation to integrated data analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **4-Bromo-2,3-dichlorophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[\[6\]](#)

- ^1H NMR (Proton NMR): For **4-Bromo-2,3-dichlorophenol**, the proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring.
 - The proton at position 6 (adjacent to the hydroxyl group) would likely appear as a doublet.
 - The proton at position 5 (between the bromine and chlorine) would also appear as a doublet due to coupling with the proton at position 6.
 - A broad singlet corresponding to the phenolic hydroxyl (-OH) proton would also be present, though its chemical shift can vary with concentration and solvent.
- ^{13}C NMR (Carbon NMR): The proton-decoupled ^{13}C NMR spectrum should display six distinct signals, one for each carbon atom in the unique electronic environments of the substituted ring. The carbons bonded to the electronegative oxygen and halogen atoms would be shifted downfield.

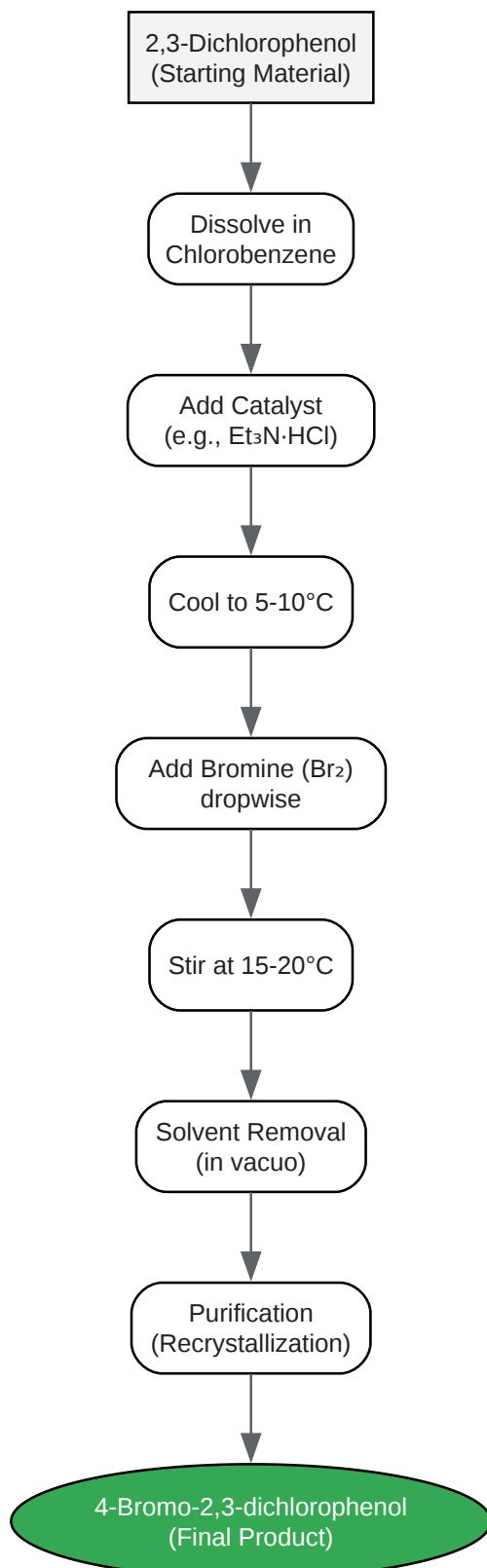
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition.[\[4\]](#)

- Molecular Ion Peak (M^+): The key feature in the mass spectrum of a halogenated compound is the isotopic pattern. Bromine has two major isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio), and chlorine has two (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion, which would definitively confirm the presence of one bromine and two chlorine atoms. For example, the mass spectrum of the related isomer 4-Bromo-2,5-dichlorophenol clearly shows this complex isotopic pattern, which serves as a reliable diagnostic tool.[\[7\]](#)
- Fragmentation Pattern: The fragmentation pattern can further support the proposed structure, showing the loss of halogen atoms or other small fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[\[5\]](#)


- O-H Stretch: A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is characteristic of the hydroxyl group (-OH) of the phenol.
- C=C Aromatic Stretch: Sharp peaks in the $1400\text{-}1600\text{ cm}^{-1}$ region confirm the presence of the aromatic ring.
- C-O Stretch: A strong absorption around 1200 cm^{-1} indicates the C-O bond of the phenol.
- C-Cl and C-Br Stretches: Absorptions in the fingerprint region (below 1000 cm^{-1}) correspond to the carbon-halogen bonds.

Synthesis and Chemical Reactivity

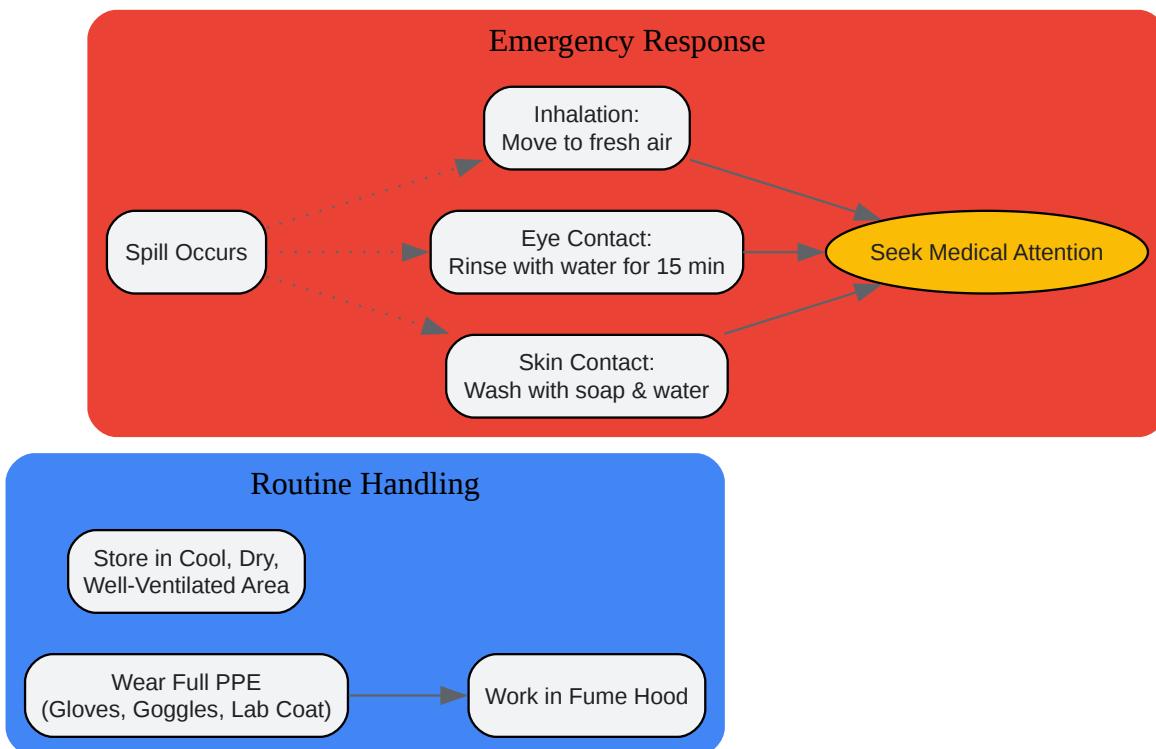
4-Bromo-2,3-dichlorophenol is typically synthesized via electrophilic aromatic substitution. A plausible and efficient method involves the direct bromination of 2,3-dichlorophenol. This approach is analogous to established protocols for producing similar compounds like 4-bromo-2,5-dichlorophenol.[8]

Step-by-Step Synthesis Protocol (Conceptual)

- Dissolution: Dissolve the starting material, 2,3-dichlorophenol, in a suitable inert solvent such as chlorobenzene.
- Catalyst Addition: Add a catalyst, such as triethylamine hydrochloride, to facilitate the reaction and improve regioselectivity.[8][9]
- Bromination: Cool the reaction mixture (e.g., to $5\text{-}10^\circ\text{C}$) and slowly add an equimolar amount of bromine (Br_2) dropwise over several hours. The hydroxyl group is an activating, ortho-para director. Since the ortho positions are blocked by chlorine atoms, the bromine is directed to the para position.
- Reaction Completion: Allow the mixture to stir at a slightly elevated temperature (e.g., $15\text{-}20^\circ\text{C}$) for an hour after the bromine addition is complete to ensure the reaction goes to completion.[8]
- Work-up and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield high-purity **4-**

Bromo-2,3-dichlorophenol.[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Bromo-2,3-dichlorophenol**.


The reactivity of this molecule is centered around its phenolic hydroxyl group and the potential for the carbon-halogen bonds to participate in cross-coupling reactions, making it a versatile building block in organic synthesis.[2][10]

Safety, Handling, and Storage

Due to its chemical nature, **4-Bromo-2,3-dichlorophenol** must be handled with appropriate safety precautions. Halogenated phenols can be irritants and may have toxic effects.

Core Safety Protocols

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]
- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]
- Handling: Avoid all personal contact, including skin contact and inhalation.[13] Wash hands thoroughly after handling.[11][14] Do not eat, drink, or smoke in the work area.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][14]
- Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[13] For major spills, evacuate the area and alert emergency responders.[13]

[Click to download full resolution via product page](#)

Caption: Basic safety and emergency response workflow for handling the compound.

Conclusion

The molecular structure of **4-Bromo-2,3-dichlorophenol**, confirmed through a combination of NMR, MS, and IR spectroscopy, is the key to its utility as a chemical intermediate. Its specific pattern of halogenation provides a reactive and versatile platform for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 1940-44-9,4-BROMO-2,3-DICHLOROPHENOL | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Bromo-2,3-Dichlorophenol | C6H3BrCl2O | CID 12311538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. rroij.com [rroij.com]
- 7. Phenol, 4-bromo-2,5-dichloro- [webbook.nist.gov]
- 8. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]
- 9. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 10. modychem.co [modychem.co]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [Molecular structure of 4-Bromo-2,3-Dichlorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181490#molecular-structure-of-4-bromo-2-3-dichlorophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com